molecular formula C21H29N3O4S B11168149 1-cyclohexyl-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

1-cyclohexyl-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11168149
M. Wt: 419.5 g/mol
InChI Key: KCNZPQGBSPIUQL-UHFFFAOYSA-N
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Description

1-CYCLOHEXYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of anilides. Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group with the NHPh group or its derivative formed by ring substitution

Preparation Methods

The synthesis of 1-CYCLOHEXYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE involves multiple steps, starting from the construction of the pyrrolidine ring. The synthetic routes typically involve the following steps:

Chemical Reactions Analysis

1-CYCLOHEXYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-CYCLOHEXYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. One known target is the enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis . The compound’s effects are mediated through its binding to this enzyme, inhibiting its activity and thereby affecting the bacterial cell’s metabolic processes.

Comparison with Similar Compounds

1-CYCLOHEXYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-CYCLOHEXYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H29N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

1-cyclohexyl-5-oxo-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H29N3O4S/c25-20-14-16(15-24(20)18-6-2-1-3-7-18)21(26)22-17-8-10-19(11-9-17)29(27,28)23-12-4-5-13-23/h8-11,16,18H,1-7,12-15H2,(H,22,26)

InChI Key

KCNZPQGBSPIUQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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